

# The Discovery and Early Development of SRT3025: A SIRT1 Activator

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SRT3025**

Cat. No.: **B3027058**

[Get Quote](#)

A Technical Whitepaper for Researchers and Drug Development Professionals

## Abstract

**SRT3025** is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD<sup>+</sup>)-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. Developed by Sirtris Pharmaceuticals, a subsidiary of GlaxoSmithKline, **SRT3025** emerged from a dedicated research program focused on identifying potent, second-generation sirtuin-activating compounds (STACs) with improved drug-like properties compared to earlier molecules like resveratrol. This document provides a comprehensive technical overview of the initial discovery and preclinical development of **SRT3025**, detailing its mechanism of action, key experimental data, and the methodologies employed in its early evaluation.

## Introduction: The Rationale for SIRT1 Activation

Sirtuin 1 (SIRT1) has been a compelling therapeutic target due to its diverse physiological roles. It deacetylates a wide range of protein substrates, including transcription factors, enzymes, and histones, thereby modulating numerous cellular processes. The activation of SIRT1 has been shown to mimic the beneficial effects of caloric restriction, a well-established intervention for extending lifespan and improving metabolic health in various organisms. Sirtris Pharmaceuticals was founded on the premise that small molecule activators of SIRT1 could offer therapeutic benefits for a range of age-related diseases, including metabolic disorders, cardiovascular disease, and neurodegeneration.[\[1\]](#)[\[2\]](#)

**SRT3025** was developed as part of a medicinal chemistry effort to create novel, potent, and specific SIRT1 activators.<sup>[3]</sup> Unlike the naturally occurring polyphenol resveratrol, which has limitations in terms of potency and bioavailability, **SRT3025** belongs to a class of thiazolopyridine-based compounds designed for enhanced pharmacological properties.<sup>[3][4]</sup>

## Physicochemical Properties of SRT3025

**SRT3025** is identified by its IUPAC name: 5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[4][5]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide.<sup>[4]</sup> Its chemical and physical properties are summarized in the table below.

| Property         | Value                                                                                                                             |
|------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[4][5]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide |
| Chemical Formula | C <sub>31</sub> H <sub>31</sub> N <sub>5</sub> O <sub>2</sub> S <sub>2</sub>                                                      |
| Molar Mass       | 569.74 g/mol                                                                                                                      |
| Appearance       | Solid                                                                                                                             |

## Mechanism of Action: Allosteric Activation of SIRT1

**SRT3025** functions as a direct, allosteric activator of SIRT1.<sup>[6]</sup> It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates.<sup>[6]</sup> A key piece of evidence supporting this mechanism is the finding that **SRT3025** activates wild-type SIRT1 but fails to activate a mutant form of the enzyme (E230K) that is resistant to activation by STACs.<sup>[7]</sup>

The activation of SIRT1 by **SRT3025** leads to the deacetylation of various downstream targets, thereby modulating multiple signaling pathways. Two key pathways influenced by **SRT3025** are the NF-κB and AMPK signaling cascades.

## Modulation of NF-κB Signaling

In the context of inflammation, **SRT3025** has been shown to inhibit the activity of the transcription factor NF-κB.<sup>[7]</sup> This is achieved through the SIRT1-mediated deacetylation of the RelA/p65 subunit of NF-κB at lysine 310, a critical modification for its transcriptional activity.<sup>[7]</sup>



[Click to download full resolution via product page](#)

Modulation of NF-κB signaling by **SRT3025**.

## Activation of AMPK

**SRT3025** has also been demonstrated to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.<sup>[7]</sup> The interplay between SIRT1 and AMPK creates a positive feedback loop, where activation of one can lead to the activation of the other, further amplifying the beneficial metabolic effects.

## Preclinical Efficacy

The therapeutic potential of **SRT3025** has been investigated in a variety of preclinical models, demonstrating its efficacy in diverse disease contexts.

## Atherosclerosis

In a mouse model of atherosclerosis (ApoE-/- mice fed a high-cholesterol diet), oral administration of **SRT3025** for 12 weeks resulted in a significant reduction in atherosclerotic plaque size.<sup>[6]</sup> This atheroprotective effect was associated with decreased plasma levels of LDL-cholesterol and total cholesterol.<sup>[6]</sup> Mechanistically, **SRT3025** was found to increase the protein expression of the LDL receptor (Ldlr) and decrease the secretion of proprotein convertase subtilisin/kexin type 9 (Pcsk9) in hepatocytes, leading to enhanced LDL cholesterol uptake from the circulation.<sup>[6][8]</sup>

## Osteoporosis

In a mouse model of postmenopausal osteoporosis (ovariectomized mice), treatment with **SRT3025** for 6 weeks reversed bone loss and improved bone microarchitecture and biomechanical properties.<sup>[5][9]</sup> The underlying mechanism involves the **SRT3025**-mediated downregulation of sclerostin, a negative regulator of bone formation.<sup>[5]</sup>

## Fanconi Anemia

In a mouse model of Fanconi anemia, a genetic disorder characterized by bone marrow failure, **SRT3025** treatment led to an increase in hematopoietic stem and progenitor cells, as well as platelets and white blood cells.<sup>[10]</sup> Interestingly, this effect was found to be independent of direct SIRT1 activation within hematopoietic cells, suggesting an indirect mechanism of action.<sup>[10]</sup>

## Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of **SRT3025**.

Table 1: In Vitro Activity of **SRT3025**

| Assay                         | Cell Line/System                      | Endpoint                                       | Result                 | Reference |
|-------------------------------|---------------------------------------|------------------------------------------------|------------------------|-----------|
| SIRT1 Activation              | Cell-free assay                       | EC1.5                                          | < 1 $\mu$ M            | [7]       |
| Anti-proliferative Activity   | SU.86.86<br>(pancreatic cancer)       | IC50                                           | 0.98 $\mu$ M           | [11]      |
| Osteoclastogenesis Inhibition | Mouse bone marrow-derived macrophages | Inhibition of RANKL-induced osteoclastogenesis | Effective at 2 $\mu$ M | [11]      |

Table 2: In Vivo Efficacy of **SRT3025** in Animal Models

| Disease Model   | Animal              | Dosing Regimen                          | Key Findings                                                    | Reference |
|-----------------|---------------------|-----------------------------------------|-----------------------------------------------------------------|-----------|
| Atherosclerosis | ApoE-/- mice        | 3.18 g/kg in diet for 12 weeks          | Reduced plaque size, decreased plasma LDL and total cholesterol | [6]       |
| Osteoporosis    | Ovariectomized mice | 50 and 100 mg/kg/day (oral) for 6 weeks | Reversed bone loss, improved bone microarchitecture             | [5]       |
| Fanconi Anemia  | Fancd2-/- mice      | Not specified                           | Increased hematopoietic stem and progenitor cells               | [10]      |

Table 3: Pharmacokinetic Parameters of **SRT3025** in ApoE-/- Mice

| Parameter           | Value                      |
|---------------------|----------------------------|
| Tissue Distribution | Detected in target tissues |

Note: Detailed pharmacokinetic data such as Cmax, Tmax, and AUC were not publicly available in the reviewed literature.

## Key Experimental Protocols

### In Vitro SIRT1 Activation Assay

A common method to assess the activation of SIRT1 by small molecules is a fluorogenic assay.

Workflow:



[Click to download full resolution via product page](#)

Workflow for in vitro SIRT1 activation assay.

#### Protocol:

- Reagent Preparation: Purified recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), and NAD<sup>+</sup> are prepared in an appropriate assay buffer. **SRT3025** is dissolved in DMSO and serially diluted.[12]
- Reaction Setup: The reaction is initiated by adding NAD<sup>+</sup> to wells containing the SIRT1 enzyme, the fluorogenic substrate, and varying concentrations of **SRT3025**.
- Incubation: The reaction plate is incubated at 37°C for a defined period (e.g., 60 minutes).
- Development: A developer solution containing a protease (e.g., trypsin) is added to each well. The protease cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal.
- Detection: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths. The fold activation is calculated relative to a vehicle control.

## In Vivo Atherosclerosis Study in ApoE-/- Mice

#### Workflow:



[Click to download full resolution via product page](#)

Workflow for *in vivo* atherosclerosis study.

#### Protocol:

- Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice are used as a model for spontaneous atherosclerosis.<sup>[6]</sup>
- Diet and Treatment: At approximately 8 weeks of age, mice are placed on a high-cholesterol diet. The diet for the treatment group is supplemented with **SRT3025** (e.g., 3.18 g/kg of diet). The control group receives the high-cholesterol diet without the compound.<sup>[6]</sup>
- Study Duration: The mice are maintained on their respective diets for a period of 12 weeks.  
<sup>[6]</sup>

- Monitoring: Body weight and food intake are monitored throughout the study.
- Tissue Collection: At the end of the study, mice are euthanized, and blood and tissues (including the aorta) are collected.
- Analysis: The aorta is analyzed for atherosclerotic plaque area. Plasma is analyzed for total cholesterol, LDL-cholesterol, and other relevant biomarkers.[\[6\]](#)

## LDL Uptake Assay in AML12 Hepatocytes

Protocol:

- Cell Culture: AML12 mouse hepatocytes are cultured in appropriate media.[\[6\]](#)
- Treatment: Cells are treated with varying concentrations of **SRT3025** or vehicle (DMSO) for a specified duration (e.g., 24 hours).[\[13\]](#)
- LDL Incubation: Following treatment, the cells are incubated with fluorescently labeled LDL (e.g., Dil-LDL) for a few hours.
- Analysis: The uptake of fluorescently labeled LDL is quantified using methods such as flow cytometry or fluorescence microscopy.[\[14\]](#)

## Conclusion

The initial discovery and preclinical development of **SRT3025** represent a significant advancement in the field of sirtuin-activating compounds. As a potent and selective activator of SIRT1, **SRT3025** has demonstrated promising efficacy in a range of preclinical models of age-related diseases, including atherosclerosis and osteoporosis. Its distinct mechanism of action, involving the allosteric activation of SIRT1 and the subsequent modulation of key signaling pathways, provides a strong rationale for its therapeutic potential. The data and protocols summarized in this whitepaper provide a foundational understanding of **SRT3025** for researchers and drug development professionals interested in the therapeutic targeting of sirtuins. Further investigation into the clinical translation of **SRT3025** and similar compounds is warranted.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sirtris Pharmaceuticals - Wikipedia [en.wikipedia.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. SRT-3025 - Wikipedia [en.wikipedia.org]
- 5. The Sirtuin1 Activator SRT3025 Down-Regulates Sclerostin and Rescues Ovariectomy-Induced Bone Loss and Biomechanical Deterioration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sirt1 activator SRT3025 provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Sirtuin1 activator SRT3025 down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Sirt1 activator SRT3025 expands hematopoietic stem and progenitor cells and improves hematopoiesis in Fanconi anemia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Early Development of SRT3025: A SIRT1 Activator]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3027058#initial-discovery-and-development-of-srt3025>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)